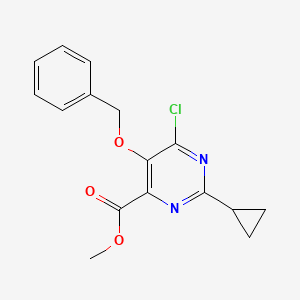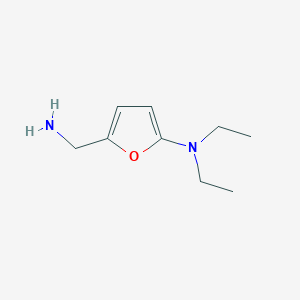
5-(aminomethyl)-N,N-diethylfuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-N,N-diethylfuran-2-amine is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an aminomethyl group attached to the furan ring, along with two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-diethylfuran-2-amine typically involves the reductive amination of 5-(hydroxymethyl)furfural (HMF). One common method employs the use of a catalyst such as Ru/C or Pt/SiO2 in the presence of molecular hydrogen. The reaction conditions often include an aqueous ammonia solution and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of heterogeneous catalysts, such as Ni/SBA-15, can enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N,N-diethylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids.
Reduction: Reduction reactions can lead to the formation of furan alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 5-(aminomethyl)-2-furancarboxylic acid.
Reduction: 5-(aminomethyl)-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the reagent used.
Scientific Research Applications
5-(aminomethyl)-N,N-diethylfuran-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-diethylfuran-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)-2-furancarboxylic acid
- 5-(aminomethyl)-2-furanmethanol
- 5-(hydroxymethyl)furfural
Uniqueness
5-(aminomethyl)-N,N-diethylfuran-2-amine is unique due to the presence of both the aminomethyl group and the diethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N-diethylfuran-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-3-11(4-2)9-6-5-8(7-10)12-9/h5-6H,3-4,7,10H2,1-2H3 |
InChI Key |
BPKQYVCFZFPVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14872519.png)
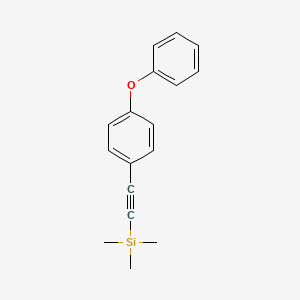
![Ethyl 4-cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxylate](/img/structure/B14872531.png)
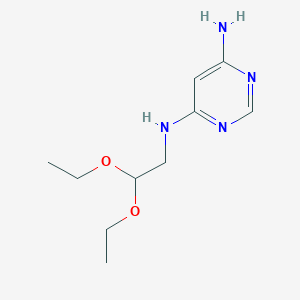
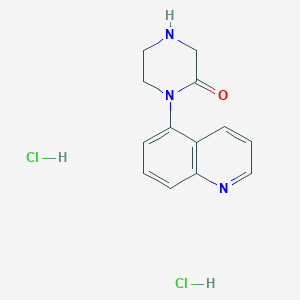
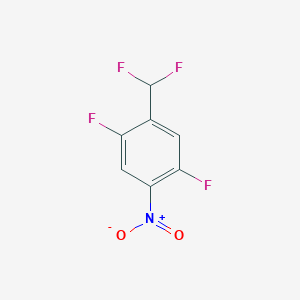
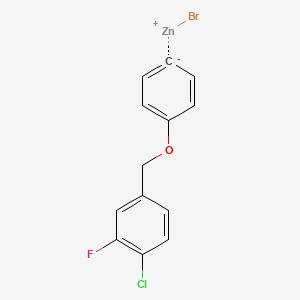
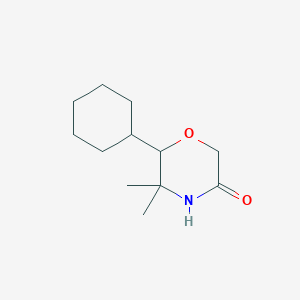
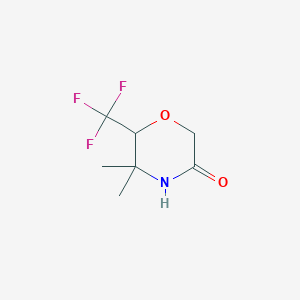
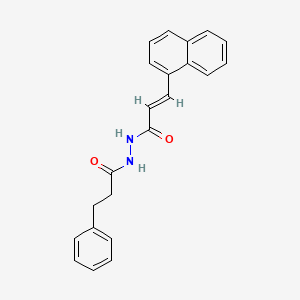
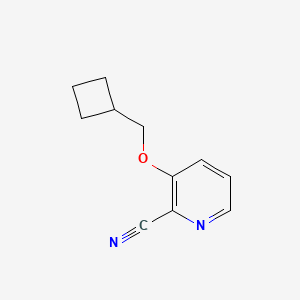

![2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B14872594.png)
